molecular formula C27H33N3O4 B1246274 (1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

Cat. No. B1246274
M. Wt: 463.6 g/mol
InChI Key: BURSJVCDMSDLOC-VPLCTNQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione is a natural product found in Aspergillus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on synthesizing and analyzing the structure of derivatives related to this complex molecule. For instance, Orlova et al. (2013) conducted a study on the synthesis, structure, and properties of new spirooxindolodibenzodiazepine derivatives. They examined the formation of specific derivatives and their properties using X-ray diffraction methods (Orlova et al., 2013).

Antimicrobial Properties

  • Some studies have explored the antimicrobial properties of compounds related to this molecule. A study by Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon-2,4-diones] and tested their in vitro antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Al-Romaizan, 2020).

Chemoselective Asymmetric Synthesis

  • Pellegrino et al. (2009) focused on the asymmetric synthesis of new tetrahydropyrrolo[2,3-b]indole rings, starting from related spiro[cyclohexane-1,3′-indoline]-2′,4-diones. This study highlights the significance of such compounds in the field of asymmetric synthesis and potential pharmaceutical applications (Pellegrino et al., 2009).

Novel Spiro Heterocycles Synthesis

  • Investigations into the synthesis of novel spiro heterocycles related to indoline moiety have been conducted, highlighting the versatility of these compounds in synthesizing diverse chemical structures with potential biological activity (Elossaily et al., 2014).

properties

Product Name

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

InChI

InChI=1S/C27H33N3O4/c1-15-8-10-30-14-25-13-26(24(4,5)18(25)12-27(15,30)22(32)29-25)16-6-7-17-20(19(16)28-21(26)31)33-11-9-23(2,3)34-17/h6-7,9,11,15,18H,8,10,12-14H2,1-5H3,(H,28,31)(H,29,32)/t15-,18-,25+,26+,27+/m0/s1

InChI Key

BURSJVCDMSDLOC-VPLCTNQWSA-N

Isomeric SMILES

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)NC3=O

Canonical SMILES

CC1CCN2C13CC4C(C5(CC4(C2)NC3=O)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C

synonyms

SB 200437
SB-200437
SB200437

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Reactant of Route 2
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Reactant of Route 3
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Reactant of Route 4
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Reactant of Route 5
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Reactant of Route 6
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.